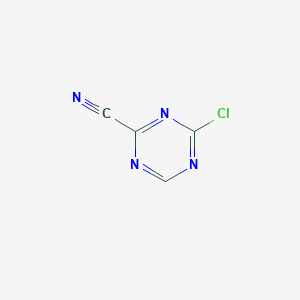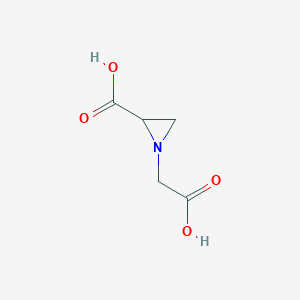![molecular formula C7H10N2O B11922093 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the desired imidazopyridine ring system . Another method involves the use of multicomponent reactions, where three or more reactants combine in a single step to form the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, such as dihydrofolate reductase and lanosterol 14-alpha-demethylase . This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Tetrazole fused imidazopyridines: These compounds also exhibit a range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H10N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-5H2 |
Clé InChI |
QOUDHQQETFIFPK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NCCN2C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)
![3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)





![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)



![2,6-Diazaspiro[3.3]heptane hydrochloride](/img/structure/B11922090.png)
